molecular formula C11H7FN2O2 B1362397 2-(4-Fluorophenyl)-5-nitropyridine CAS No. 886361-78-0

2-(4-Fluorophenyl)-5-nitropyridine

Cat. No.: B1362397
CAS No.: 886361-78-0
M. Wt: 218.18 g/mol
InChI Key: IXAGUEHBMXZMNQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a fluorophenyl group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-nitropyridine typically involves the nitration of 2-(4-Fluorophenyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 2-(4-Fluorophenyl)-5-aminopyridine.

    Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

2-(4-Fluorophenyl)-5-nitropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropyridine: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    2-(4-Chlorophenyl)-5-nitropyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

Uniqueness: 2-(4-Fluorophenyl)-5-nitropyridine is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAGUEHBMXZMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382507
Record name 2-(4-fluorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-78-0
Record name 2-(4-fluorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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